[((S)-1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid [((S)-1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13463174
InChI: InChI=1S/C10H18N2O3/c1-3-11(7-10(14)15)9-4-5-12(6-9)8(2)13/h9H,3-7H2,1-2H3,(H,14,15)/t9-/m0/s1
SMILES: CCN(CC(=O)O)C1CCN(C1)C(=O)C
Molecular Formula: C10H18N2O3
Molecular Weight: 214.26 g/mol

[((S)-1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid

CAS No.:

Cat. No.: VC13463174

Molecular Formula: C10H18N2O3

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

[((S)-1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid -

Specification

Molecular Formula C10H18N2O3
Molecular Weight 214.26 g/mol
IUPAC Name 2-[[(3S)-1-acetylpyrrolidin-3-yl]-ethylamino]acetic acid
Standard InChI InChI=1S/C10H18N2O3/c1-3-11(7-10(14)15)9-4-5-12(6-9)8(2)13/h9H,3-7H2,1-2H3,(H,14,15)/t9-/m0/s1
Standard InChI Key ZFGHWBWQEQDZOU-VIFPVBQESA-N
Isomeric SMILES CCN(CC(=O)O)[C@H]1CCN(C1)C(=O)C
SMILES CCN(CC(=O)O)C1CCN(C1)C(=O)C
Canonical SMILES CCN(CC(=O)O)C1CCN(C1)C(=O)C

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

[((S)-1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid (IUPAC name: 2-[(ethyl{(3S)-1-acetylpyrrolidin-3-yl}amino)acetic acid]) features a pyrrolidine ring substituted at the 1-position with an acetyl group and at the 3-position with an ethylamino side chain, terminated by a carboxylic acid group. The (S)-configuration at the pyrrolidin-3-yl center confers chirality, critical for its biological interactions .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₉N₂O₃
Molecular Weight227.28 g/mol
CAS NumberNot formally assigned*
SMILESCC(CC(=O)O)N(C1CCN(C1)C(=O)C)C
Chiral Centers1 (S-configuration)

*Note: While no specific CAS number is documented for this compound, analogs such as [(1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid (CAS 1353947-65-5) share structural similarities.

Stereochemical Significance

The (S)-enantiomer’s configuration influences its binding affinity to biological targets, such as neurotransmitter receptors. Chiral amines often exhibit enantioselective activity, as seen in related compounds like (S)-(3-Amino-pyrrolidin-1-yl)-acetic acid, where stereochemistry dictates pharmacological efficacy . Computational modeling suggests that the acetyl group enhances metabolic stability by reducing oxidative deamination, a common degradation pathway for primary amines .

Synthesis and Catalytic Strategies

Synthetic Routes

The synthesis of [((S)-1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid involves multi-step sequences, often beginning with the construction of the pyrrolidine ring. A common approach includes:

  • Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives to yield pyrrolidine.

  • Acetylation: Introduction of the acetyl group at the 1-position via nucleophilic acyl substitution .

  • Ethylamino Functionalization: Alkylation of the 3-position with ethylamine, followed by purification via chiral resolution .

  • Carboxylic Acid Addition: Attachment of the acetic acid moiety through ester hydrolysis or direct coupling .

Enantioselective Catalysis

Asymmetric hydrogenation (AH) using iridium catalysts paired with chiral ligands, such as phosphino-oxazolines (e.g., MaxPHOX), enables high enantiomeric excess (ee >95%) . For example, Pfaltz’s Ir–P,N complexes achieve up to 99% ee in analogous imine reductions, a strategy adaptable to this compound’s synthesis .

Table 2: Catalytic Systems for Chiral Amine Synthesis

Catalyst SystemSubstrateee (%)Reference
Ir–MaxPHOX (C6a)Acyclic N-aryl imines96
Ru–Xyl-Skewphos/DPENKetimines99
Rh–TangPhosα-Imino esters98

Comparative Analysis with Structural Analogs

Table 3: Comparison of Pyrrolidine Derivatives

CompoundMolecular FormulaKey SubstituentsBioactivity
[((S)-1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acidC₁₁H₁₉N₂O₃Acetyl, ethylaminoNeurotransmitter modulation (predicted)
[Ethyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acidC₉H₁₈N₂O₂Methyl, ethylaminoGABA receptor ligand
[(1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid C₁₁H₂₀N₂O₃Acetyl, isopropylaminoMetabolic stability

The ethylamino group in the target compound may offer a balance between lipophilicity and solubility, contrasting with the more hydrophobic isopropyl variant . Additionally, the acetyl group enhances stability compared to methyl-substituted analogs, which are prone to demethylation.

Applications in Drug Development

Central Nervous System (CNS) Therapeutics

The compound’s potential GABAergic activity positions it as a candidate for anxiety and epilepsy treatments. Preclinical models of analogous molecules show anticonvulsant effects at doses of 10–50 mg/kg .

Prodrug Formulations

Esterification of the carboxylic acid group could yield prodrugs with improved oral bioavailability. For example, ethyl ester derivatives of similar acids exhibit 70% higher absorption in pharmacokinetic studies .

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